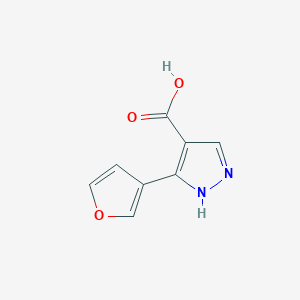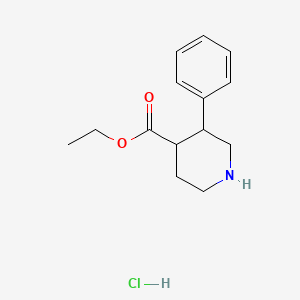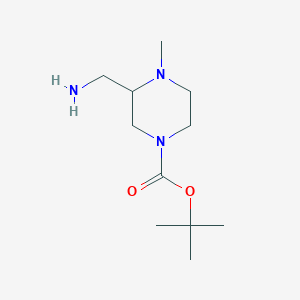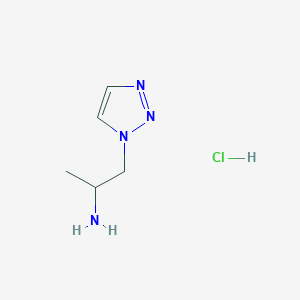![molecular formula C10H16N4 B1449233 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine CAS No. 1519609-29-0](/img/structure/B1449233.png)
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine
Vue d'ensemble
Description
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a cyclobutylamine derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis of Heteroaromatic Derivatives : Research has shown that 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines can be synthesized using cyanoacetylation reactions of amines, followed by subsequent cyclization, highlighting the compound's role in creating novel chemical structures (Ibrahim et al., 2011).
Formation of Cyclobutane Dimers : A study demonstrates the formation of cyclobutane photodimers from methyl substituted s-triazolo[4,3-a]-pyridines upon UV light irradiation, showcasing the photochemical properties of these compounds (Potts et al., 1977).
Oxidative Cyclization : Oxidative cyclization of pyridinyl guanidine derivatives can yield triazolo[1,5-a]pyridin-2-amines and, unexpectedly, triazolo[4,3-a]pyridin-3-amines, indicating the compound's potential in diverse chemical synthesis (Ishimoto et al., 2015).
Structural and Optical Properties
Molecular and Crystal Structure Analysis : Studies on triazolopyridine derivatives, such as the one by Dolzhenko et al. (2011), provide insights into their molecular and crystal structures, which are crucial for understanding their chemical behavior and potential applications (Dolzhenko et al., 2011).
Investigation of Structural and Spectroscopic Properties : Research on the structural and spectroscopic properties of triazolopyridine derivatives, like the one conducted by Dymińska et al. (2022), helps in understanding their potential applications in materials science and photonics (Dymińska et al., 2022).
Biomedical Research
Antiproliferative Activity : A study by Dolzhenko et al. (2008) on fluorinated triazolo[1,5-a][1,3,5]triazin-5-amines showed significant antiproliferative activity against cancer cell lines, suggesting potential therapeutic applications (Dolzhenko et al., 2008).
Biological Assessment of Acetamides : The synthesis and biological assessment of acetamides containing triazolo[4,3-a]pyridine and oxadiazol cycles, as explored by Karpina et al. (2019), highlight the compound's role in developing new pharmaceuticals (Karpina et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-10(5-3-6-10)9-13-12-8-4-1-2-7-14(8)9/h1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATMXHKMDSPCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3(CCC3)N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1449150.png)
![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one](/img/structure/B1449151.png)
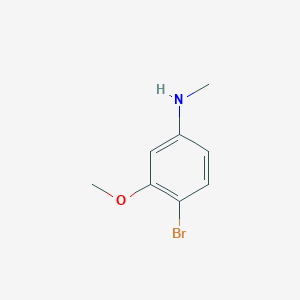
amine](/img/structure/B1449154.png)
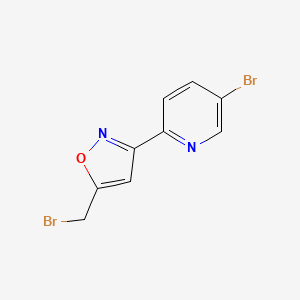
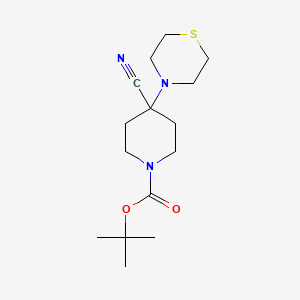

![[(4-Bromo-3-fluorophenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B1449161.png)
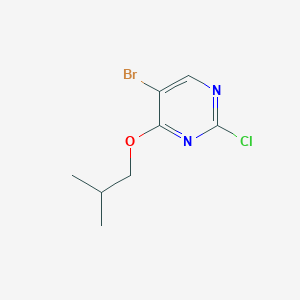
![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)
